Cas no 1823899-55-3 (2-Chloro-5,7-difluoroquinazolin-4-amine)

2-Chloro-5,7-difluoroquinazolin-4-amine is a fluorinated quinazoline derivative with significant utility in pharmaceutical and agrochemical research. Its structure features chloro and fluoro substituents, enhancing reactivity and selectivity in nucleophilic substitution reactions. The compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antimicrobial agents. The difluoro substitution pattern improves metabolic stability and binding affinity in target interactions. Its high purity and well-defined chemical properties make it suitable for precision applications in medicinal chemistry. Handling requires standard safety precautions for halogenated amines. The product is typically supplied as a solid, with characterization confirmed by NMR and HPLC analysis.
2-Chloro-5,7-difluoroquinazolin-4-amine structure
1823899-55-3 structure
Product Name:2-Chloro-5,7-difluoroquinazolin-4-amine
CAS No:1823899-55-3
MF:C8H4ClF2N3
MW:215.587266921997
CID:4821598
Update Time:2025-06-08

2-Chloro-5,7-difluoroquinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5,7-difluoroquinazolin-4-amine
    • Inchi: 1S/C8H4ClF2N3/c9-8-13-5-2-3(10)1-4(11)6(5)7(12)14-8/h1-2H,(H2,12,13,14)
    • InChI Key: GYNGYPVSUIOZHE-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C2C(=CC(=CC2=N1)F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8

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Additional information on 2-Chloro-5,7-difluoroquinazolin-4-amine

Introduction to 2-Chloro-5,7-difluoroquinazolin-4-amine (CAS No. 1823899-55-3)

2-Chloro-5,7-difluoroquinazolin-4-amine, identified by its Chemical Abstracts Service (CAS) number 1823899-55-3, is a fluorinated quinazoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules known for their broad spectrum of biological activities, making them valuable scaffolds for drug discovery and development.

The structural framework of 2-Chloro-5,7-difluoroquinazolin-4-amine incorporates both chloro and fluoro substituents, which are strategically positioned to modulate the electronic and steric properties of the molecule. These functional groups enhance its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. The presence of fluorine atoms, in particular, is well-documented for its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles in drug candidates.

In recent years, quinazoline derivatives have been extensively studied due to their demonstrated efficacy in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The introduction of halogen atoms into the quinazoline core has further expanded the pharmacological potential of this class of compounds. Specifically, the chloro and fluoro substituents in 2-Chloro-5,7-difluoroquinazolin-4-amine contribute to its unique chemical properties, which may be exploited to develop novel therapeutic agents.

One of the most compelling aspects of 2-Chloro-5,7-difluoroquinazolin-4-amine is its versatility as a building block for medicinal chemistry. Researchers have leveraged its scaffold to design and synthesize derivatives with enhanced biological activity. For instance, studies have shown that modifications at the 4-amino position can significantly alter the compound's interaction with biological targets. This flexibility underscores the importance of 2-Chloro-5,7-difluoroquinazolin-4-amine in drug discovery pipelines.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the binding affinity and specificity of quinazoline derivatives like 2-Chloro-5,7-difluoroquinazolin-4-amine. These computational tools help researchers optimize the structure-function relationships, thereby accelerating the development of lead compounds for clinical trials. The integration of experimental data with computational insights has been particularly effective in refining the pharmacological properties of fluorinated quinazolines.

The synthesis of 2-Chloro-5,7-difluoroquinazolin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination and fluorination steps are critical milestones in this process, as they introduce the key functional groups that define the compound's biological activity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve these modifications efficiently.

From a regulatory perspective, 2-Chloro-5,7-difluoroquinazolin-4-amine must meet stringent quality standards to be considered for pharmaceutical use. Good Manufacturing Practices (GMP) guidelines ensure that the compound is produced consistently and safely. Additionally, preclinical studies are essential to evaluate its toxicity profile and pharmacokinetic behavior before it can advance to human trials. These studies provide critical data on dosage regimens and potential side effects.

The therapeutic potential of 2-Chloro-5,7-difluoroquinazolin-4-amine has been explored in several preclinical models. In vitro assays have demonstrated its ability to inhibit specific enzymes associated with cancer cell proliferation. Similarly, animal models have shown promising results in terms of tumor regression and reduced metastasis when treated with derivatives of this compound. These findings support further investigation into its clinical applicability.

As research in medicinal chemistry continues to evolve, the role of fluorinated quinazolines like 2-Chloro-5,7-difluoroquinazolin-4-amine is expected to grow. Innovations in synthetic chemistry and drug delivery systems may unlock new possibilities for their use in treating complex diseases. Collaborative efforts between academia and industry are crucial for translating these laboratory findings into tangible therapeutic benefits for patients worldwide.

The future direction of research on 2-Chloro-5,7-difluoroquinazolin-4-amine may include exploring its potential as an intermediate in combinatorial chemistry libraries or as a component in personalized medicine approaches. The compound's structural features make it an attractive candidate for further derivatization using innovative synthetic strategies. Such efforts could yield novel compounds with improved efficacy and reduced toxicity profiles.

In conclusion, 2-Chloro - 5 , 7 - dif luor oq uin az olin - 4 - am ine ( C A S N o . 18 23899 - 55 - 3 ) represents a significant advancement i n pharma ceutical chemis try . Its unique structural features , coupled wi th recent resea rch findings , highlight i ts po tential as a lead compoun d i n drug disco very . As resea rch conti nues t o unfold , thi s com pound is poised t o play a cr uci al r ol e i n devel opi ng n ew therapeuti c agents f or var ious medica l conditi ons .

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